molecular formula C19H24N2O3 B12861391 1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12861391
M. Wt: 328.4 g/mol
InChI Key: ICYGSPYZRJGLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a piperidine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction conditions often require a base like potassium carbonate and a solvent such as dimethylformamide (DMF).

  • Attachment of the Dimethylphenyl Group: : The 2,6-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This step involves the use of an alkyl halide and a Lewis acid catalyst like aluminum chloride.

  • Formation of the Piperidine Ring: : The piperidine ring is typically formed through a reductive amination reaction. This involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-(2,6-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-[[2-(2,6-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H24N2O3/c1-12-5-4-6-13(2)17(12)18-20-16(14(3)24-18)11-21-9-7-15(8-10-21)19(22)23/h4-6,15H,7-11H2,1-3H3,(H,22,23)

InChI Key

ICYGSPYZRJGLSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.